Cas no 1491504-14-3 (4-(Bromomethyl)-1-methylsulfonylhexane)

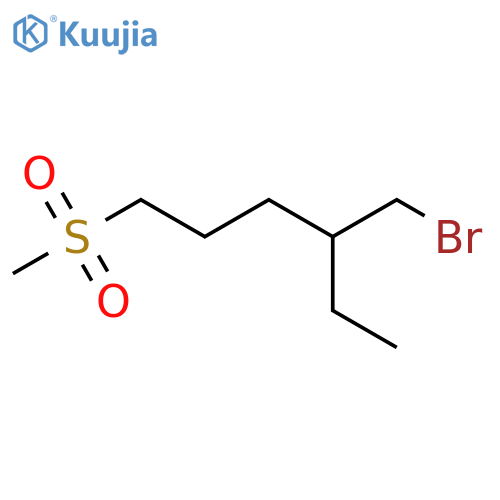

1491504-14-3 structure

商品名:4-(Bromomethyl)-1-methylsulfonylhexane

CAS番号:1491504-14-3

MF:C8H17BrO2S

メガワット:257.18838095665

CID:5281550

4-(Bromomethyl)-1-methylsulfonylhexane 化学的及び物理的性質

名前と識別子

-

- 4-(bromomethyl)-1-methanesulfonylhexane

- 4-(Bromomethyl)-1-methylsulfonylhexane

- Hexane, 4-(bromomethyl)-1-(methylsulfonyl)-

-

- インチ: 1S/C8H17BrO2S/c1-3-8(7-9)5-4-6-12(2,10)11/h8H,3-7H2,1-2H3

- InChIKey: XFTAQFAZMZRMGA-UHFFFAOYSA-N

- ほほえんだ: BrCC(CC)CCCS(C)(=O)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 6

- 複雑さ: 194

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 42.5

4-(Bromomethyl)-1-methylsulfonylhexane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-676312-2.5g |

4-(bromomethyl)-1-methanesulfonylhexane |

1491504-14-3 | 2.5g |

$2155.0 | 2023-03-11 | ||

| Enamine | EN300-676312-0.25g |

4-(bromomethyl)-1-methanesulfonylhexane |

1491504-14-3 | 0.25g |

$1012.0 | 2023-03-11 | ||

| Enamine | EN300-676312-0.1g |

4-(bromomethyl)-1-methanesulfonylhexane |

1491504-14-3 | 0.1g |

$968.0 | 2023-03-11 | ||

| Enamine | EN300-676312-1.0g |

4-(bromomethyl)-1-methanesulfonylhexane |

1491504-14-3 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-676312-5.0g |

4-(bromomethyl)-1-methanesulfonylhexane |

1491504-14-3 | 5.0g |

$3189.0 | 2023-03-11 | ||

| Enamine | EN300-676312-0.5g |

4-(bromomethyl)-1-methanesulfonylhexane |

1491504-14-3 | 0.5g |

$1056.0 | 2023-03-11 | ||

| Enamine | EN300-676312-10.0g |

4-(bromomethyl)-1-methanesulfonylhexane |

1491504-14-3 | 10.0g |

$4729.0 | 2023-03-11 | ||

| Enamine | EN300-676312-0.05g |

4-(bromomethyl)-1-methanesulfonylhexane |

1491504-14-3 | 0.05g |

$924.0 | 2023-03-11 |

4-(Bromomethyl)-1-methylsulfonylhexane 関連文献

-

1. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224

-

Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090

-

Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873

-

Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935

1491504-14-3 (4-(Bromomethyl)-1-methylsulfonylhexane) 関連製品

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 124-83-4((1R,3S)-Camphoric Acid)

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)

- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)

- 1174132-74-1(3-Bromo-1H-pyrazole)

- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)

- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)

推奨される供給者

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量